Vitamin e succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

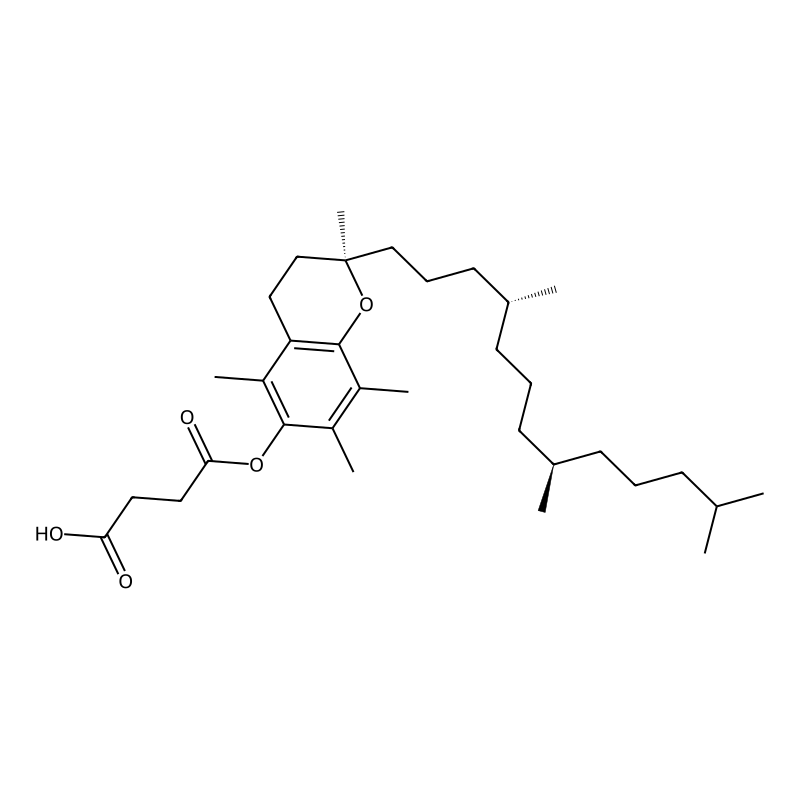

Vitamin E succinate (D-alpha-tocopheryl acid succinate, CAS 4345-03-3) is a highly stable, crystalline solid ester derivative of natural alpha-tocopherol. Unlike standard free tocopherols, the esterification of the phenolic hydroxyl group with succinic acid yields a compound with exceptional oxidative stability and a melting point of approximately 76°C, rendering it a dry powder at room temperature [1]. Furthermore, the presence of a terminal free carboxylic acid group confers unique amphiphilic properties and chemical reactivity. In procurement and material selection, this compound is prioritized over other Vitamin E forms for solid-dosage manufacturing, the synthesis of advanced pharmaceutical excipients like Tocopheryl Polyethylene Glycol Succinate (TPGS), and specialized oncology formulations where its unique bioactivity is required [2].

Research Fit

Substituting Vitamin E succinate with free alpha-tocopherol or alpha-tocopheryl acetate fundamentally compromises both processability and chemical functionality. Free alpha-tocopherol is a highly viscous, oxidation-prone oil that requires inert handling and complex carrier adsorption for dry formulations . While alpha-tocopheryl acetate improves oxidative stability, it remains a viscous liquid at room temperature, making direct powder blending and tableting impossible without intermediate spray-drying or silicate adsorption steps [1]. Chemically, the acetate form lacks the reactive free carboxyl group found in the succinate form. This missing functional group means acetate cannot be used as a direct precursor for PEGylation (e.g., TPGS synthesis) or as an amphiphilic structural component in liposomal bilayers, strictly limiting its utility in advanced nanomedicine and targeted drug delivery [2].

Substitution Risk

Solid-State Processability and Direct Tableting

The physical state of Vitamin E derivatives dictates their manufacturing workflow. Vitamin E succinate exists as a crystalline solid powder with a melting point of ~76°C, allowing for direct dry blending and compression into solid dosage forms [1]. In contrast, alpha-tocopheryl acetate is a viscous oil at room temperature. To achieve a tablet formulation with the acetate form, manufacturers must utilize secondary processing steps, such as adsorption onto calcium silicate or complex spray-drying, which increases processing time and excipient load [2].

| Evidence Dimension | Physical state and formulation requirement |

| Target Compound Data | Crystalline solid powder (direct compression ready) |

| Comparator Or Baseline | Alpha-tocopheryl acetate (Viscous oil requiring carrier adsorption) |

| Quantified Difference | Eliminates the need for liquid-to-solid conversion steps in manufacturing |

| Conditions | Standard room temperature (20-25°C) formulation workflows |

Procuring the succinate form drastically simplifies solid dosage manufacturing by eliminating the need for spray-drying or high-volume carrier excipients.

Precursor Suitability for TPGS Excipient Synthesis

Vitamin E succinate is the mandatory starting material for the synthesis of D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), a highly valued FDA-approved non-ionic surfactant and solubilizer. The synthesis relies on the direct esterification of the free carboxylic acid group on the succinate moiety with the hydroxyl group of PEG 1000 [1]. Alpha-tocopheryl acetate completely lacks this free carboxyl group, yielding a 0% conversion rate in direct PEGylation assays without prior deprotection and functionalization [2].

| Evidence Dimension | Direct esterification compatibility with PEG 1000 |

| Target Compound Data | Highly reactive (contains terminal free -COOH) |

| Comparator Or Baseline | Alpha-tocopheryl acetate (Unreactive, lacks free -COOH) |

| Quantified Difference | Enables single-step PEGylation vs. impossible direct reaction |

| Conditions | Standard esterification reaction conditions for TPGS synthesis |

For chemical manufacturers producing TPGS or custom PEGylated nanocarriers, Vitamin E succinate is the strictly required precursor.

Unique Induction of Apoptosis in Oncology Models

In adjuvant cancer research, Vitamin E succinate exhibits unique antineoplastic properties not shared by other tocopherol forms. Studies demonstrate that alpha-tocopheryl succinate actively induces Fas-mediated apoptosis and mitochondrial destabilization in human breast and prostate cancer cell lines [1]. When evaluated head-to-head, alpha-tocopheryl succinate triggered significant apoptotic cell death, whereas equimolar concentrations of alpha-tocopheryl acetate and free alpha-tocopherol showed zero apoptotic activity, functioning merely as antioxidants [2].

| Evidence Dimension | Induction of apoptosis in cancer cell lines |

| Target Compound Data | Potent pro-apoptotic activity (Fas-mediated / mitochondrial) |

| Comparator Or Baseline | Alpha-tocopheryl acetate / Free tocopherol (0% apoptotic induction) |

| Quantified Difference | Absolute mechanistic divergence from standard antioxidant behavior |

| Conditions | In vitro human breast cancer (MCF-7) and prostate cancer models |

Researchers developing targeted oncological therapies or adjuvants must procure the succinate form, as standard vitamin E forms are biologically inert in this specific apoptotic pathway.

Amphiphilic Stability in Liposomal Formulations

The free carboxylic acid group of Vitamin E succinate imparts an amphiphilic character that is highly advantageous in lipid-based drug delivery systems. When incorporated into liposomes or solid lipid nanoparticles (SLNs), the succinate form aligns stably at the lipid-water interface, reducing vesicle fusion and drug leakage [1]. Highly hydrophobic forms like alpha-tocopheryl acetate reside entirely within the hydrophobic core, which can disrupt lipid packing and induce lipid polymorphism-induced drug leakage over time [2].

| Evidence Dimension | Interfacial alignment and vesicle stability |

| Target Compound Data | Amphiphilic alignment at the lipid-water interface |

| Comparator Or Baseline | Alpha-tocopheryl acetate (Strictly hydrophobic core localization) |

| Quantified Difference | Prevents lipid packing disruption and reduces payload leakage |

| Conditions | Aqueous dispersion of liposomes and solid lipid nanoparticles (SLNs) |

Formulators of nanocarriers prioritize the succinate form to maintain structural integrity and extend the shelf-life of liposomal drug delivery systems.

Direct Compression Solid Dosage Manufacturing

Because it is a crystalline solid at room temperature, Vitamin E succinate is the ideal choice for dry powder blending and direct compression tableting in the nutraceutical and pharmaceutical industries. It bypasses the costly and complex spray-drying or carrier-adsorption steps required when using viscous oil forms like free tocopherol or tocopheryl acetate [1].

Synthesis of TPGS and PEGylated Surfactants

Vitamin E succinate serves as the essential, non-substitutable precursor for the synthesis of D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS). Its free carboxylic acid group allows for direct, high-yield esterification with PEG, enabling the production of this critical solubilizer and P-glycoprotein inhibitor used in advanced drug formulations [2].

Liposomal and Solid Lipid Nanoparticle (SLN) Formulation

The distinct amphiphilic nature of the succinate moiety allows it to integrate stably into the lipid-water interface of liposomes and nanocarriers. This structural orientation prevents the lipid-packing disruptions commonly caused by strictly hydrophobic analogs like tocopheryl acetate, making it superior for stabilizing encapsulated hydrophilic or amphiphilic payloads [2].

Adjuvant Oncology and Apoptosis Research

In in vitro and in vivo cancer models, Vitamin E succinate is uniquely procured for its ability to actively induce Fas-mediated apoptosis and mitochondrial toxicity in tumor cells. Since standard antioxidant forms (acetate and free tocopherol) lack this pro-apoptotic mechanism, the succinate form is strictly required for evaluating Vitamin E-derived antineoplastic adjuvants [3].

Application Fit Matrix

References

- [1] Tabletability assessment of conventional formulations containing Vitamin E derivatives. ResearchGate.

- [2] Zhai, Y., et al. (2025). Recent Advances in Vitamin E TPGS-Based Organic Nanocarriers. Pharmaceutics.

- [3] Prasad, K. N., et al. (2003). Alpha-tocopheryl succinate, the most effective form of vitamin E for adjuvant cancer treatment: a review. Journal of the American College of Nutrition, 22(2), 108-117.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

17407-37-3

Absorption Distribution and Excretion

_In addition to any following information, owing to alpha-Tocopherol succinate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ It is generally believed that alpha-tocopherol succinate is ultimately de-esterified or cleaved to provide alpha-tocopherol once administered to the human body. It is consequently expected that pharmacodynamics and pharmacokinetics similar to that of alpha-tocopherol to be followed.

Metabolism Metabolites

Biological Half Life

General Manufacturing Information

Miller ER 3rd, Pastor-Barriuso R, Dalal D, Riemersma RA, Appel LJ, Guallar E: Meta-analysis: high-dosage vitamin E supplementation may increase all-cause mortality. Ann Intern Med. 2005 Jan 4;142(1):37-46. Epub 2004 Nov 10. [PMID:15537682]

Horwitt MK, Elliott WH, Kanjananggulpan P, Fitch CD: Serum concentrations of alpha-tocopherol after ingestion of various vitamin E preparations. Am J Clin Nutr. 1984 Aug;40(2):240-5. [PMID:6465056]

Rumbold AR, Crowther CA, Haslam RR, Dekker GA, Robinson JS: Vitamins C and E and the risks of preeclampsia and perinatal complications. N Engl J Med. 2006 Apr 27;354(17):1796-806. [PMID:16641396]

Poston L, Briley AL, Seed PT, Kelly FJ, Shennan AH: Vitamin C and vitamin E in pregnant women at risk for pre-eclampsia (VIP trial): randomised placebo-controlled trial. Lancet. 2006 Apr 8;367(9517):1145-54. [PMID:16616557]

Mathias PM, Harries JT, Peters TJ, Muller DP: Studies on the in vivo absorption of micellar solutions of tocopherol and tocopheryl acetate in the rat: demonstration and partial characterization of a mucosal esterase localized to the endoplasmic reticulum of the enterocyte. J Lipid Res. 1981 Jul;22(5):829-37. [PMID:7288289]

Ajandouz el H, Castan S, Jakob S, Puigserver A: A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate. J Chromatogr Sci. 2006 Nov-Dec;44(10):631-3. [PMID:17254374]

Lee E, Choi MK, Lee YJ, Ku JL, Kim KH, Choi JS, Lim SJ: Alpha-tocopheryl succinate, in contrast to alpha-tocopherol and alpha-tocopheryl acetate, inhibits prostaglandin E2 production in human lung epithelial cells. Carcinogenesis. 2006 Nov;27(11):2308-15. doi: 10.1093/carcin/bgl073. Epub 2006 May 19. [PMID:16714329]

Prasad KN, Kumar B, Yan XD, Hanson AJ, Cole WC: Alpha-tocopheryl succinate, the most effective form of vitamin E for adjuvant cancer treatment: a review. J Am Coll Nutr. 2003 Apr;22(2):108-17. [PMID:12672706]

Schmolz L, Birringer M, Lorkowski S, Wallert M: Complexity of vitamin E metabolism. World J Biol Chem. 2016 Feb 26;7(1):14-43. doi: 10.4331/wjbc.v7.i1.14. [PMID:26981194]

Zondlo Fiume M: Final report on the safety assessment of Tocopherol, Tocopheryl Acetate, Tocopheryl Linoleate, Tocopheryl Linoleate/Oleate, Tocopheryl Nicotinate, Tocopheryl Succinate, Dioleyl Tocopheryl Methylsilanol, Potassium Ascorbyl Tocopheryl Phosphate, and Tocophersolan. Int J Toxicol. 2002;21 Suppl 3:51-116. doi: 10.1080/10915810290169819. [PMID:12537931]

Institute of Medicine (US) Panel on Dietary Antioxidants and Related Compounds (2000). Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids. National Academies Press (US).

Link

Natural Medicine Journal: Alpha Tocopherol Succinate in Cancer Care

National Institute for Health

Cosmetic Ingredient Review: Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics

Journal of Clinical & Experimental Cardiology: Pharmacokinetics and Bioavailability of Annatto δ-tocotrienol in Healthy Fed Subjects

Explore Compound Types